![molecular formula C19H11ClF3N7O B214838 4-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]benzamide](/img/structure/B214838.png)
4-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as TAK-659 and is a selective inhibitor of the enzyme Bruton's tyrosine kinase (BTK). BTK is a crucial enzyme in the B-cell receptor signaling pathway, which is involved in the development and activation of B-cells.
Mecanismo De Acción
4-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]benzamide is a selective inhibitor of BTK, which is a crucial enzyme in the B-cell receptor signaling pathway. BTK plays a critical role in B-cell development and activation, and its inhibition leads to the suppression of B-cell proliferation and survival. This inhibition, in turn, leads to the suppression of B-cell malignancies.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]benzamide are related to its mechanism of action. The compound inhibits BTK, leading to the suppression of B-cell proliferation and survival. This inhibition has been shown to be effective in the treatment of B-cell malignancies, such as CLL and MCL.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]benzamide in lab experiments include its selectivity for BTK, its potential efficacy in the treatment of B-cell malignancies, and its relatively low toxicity. However, there are also some limitations to using this compound in lab experiments. These limitations include its high cost, its limited solubility in water, and its potential for off-target effects.
Direcciones Futuras
There are several future directions for the research on 4-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]benzamide. One direction is to further investigate its potential applications in the treatment of B-cell malignancies, such as CLL and MCL. Another direction is to explore its potential applications in other diseases, such as autoimmune disorders. Additionally, future research could focus on developing more potent and selective BTK inhibitors based on the structure of 4-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]benzamide.
Métodos De Síntesis
The synthesis of 4-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]benzamide involves several steps. The first step is the synthesis of 4-chlorophenylhydrazine, which is then reacted with 2,4-dichloro-5-trifluoromethylpyrimidine to form 4-chlorophenyl-5-trifluoromethylpyrimidine-2-amine. This intermediate is then reacted with 1-(4-fluorobenzyl)-1H-tetrazole-5-amine to form the final product, 4-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]benzamide.
Aplicaciones Científicas De Investigación
4-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]benzamide has potential applications in various fields of scientific research. One of the most promising applications is in the treatment of B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). BTK inhibitors have shown significant efficacy in the treatment of these malignancies, and 4-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]benzamide has shown promising results in preclinical studies.
Propiedades
Nombre del producto |
4-[5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)-2-pyrimidinyl]benzamide |
---|---|
Fórmula molecular |
C19H11ClF3N7O |
Peso molecular |
445.8 g/mol |
Nombre IUPAC |
4-[5-[1-(4-chlorophenyl)tetrazol-5-yl]-4-(trifluoromethyl)pyrimidin-2-yl]benzamide |
InChI |
InChI=1S/C19H11ClF3N7O/c20-12-5-7-13(8-6-12)30-18(27-28-29-30)14-9-25-17(26-15(14)19(21,22)23)11-3-1-10(2-4-11)16(24)31/h1-9H,(H2,24,31) |
Clave InChI |
KYIQFWCJABRIRM-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=NC=C(C(=N2)C(F)(F)F)C3=NN=NN3C4=CC=C(C=C4)Cl)C(=O)N |
SMILES canónico |
C1=CC(=CC=C1C2=NC=C(C(=N2)C(F)(F)F)C3=NN=NN3C4=CC=C(C=C4)Cl)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.